Unii-7DM27RQ9V0
Description
Historical Development and Discovery
The development of MIP-1095 I-131 can be traced to the foundational work of Alan Kozikowski and colleagues at Georgetown University in 2001, who initially developed urea-based inhibitors of the neurotransmitter regulator glutamate carboxypeptidase II, also known as N-acetylated alpha-linked acidic dipeptidase, as potential neuroprotective agents. Martin Pomper at Johns Hopkins University recognized the potential for pivoting these inhibitors to prostate-specific membrane antigen targeting agents, understanding that they would be amenable to radiolabeling for molecular imaging or therapy. Pomper led the first in vivo animal studies evaluating glutamate carboxypeptidase II-targeted urea-based ligands as positron emission tomography and single-photon emission computed tomography agents.
The specific compound MIP-1095 emerged as part of the development of small molecule inhibitors targeting prostate-specific membrane antigen. The radioiodinated version, designated as MIP-1095 I-131, was subsequently developed for therapeutic applications. Christian Zechmann and colleagues at the University Hospital Heidelberg conducted the first comprehensive clinical evaluation of this compound, publishing their initial findings in 2014. Their research represented the first systematic investigation of the tissue kinetics of MIP-1095 using positron emission tomography and computed tomography imaging to estimate radiation dosimetry for therapeutic use of iodine-131 labeled MIP-1095 in men with metastatic castration-resistant prostate cancer.
The compound's development pathway involved extensive preclinical evaluation, including optimization of radioiodination procedures and purification methods. Researchers established that radioiodination of the trimethyltin MIP-1095 tri-tertiary-butyl ester precursor with sodium iodine-123 under acidic oxidizing conditions could achieve radiochemical yields of 50-70% in as little as 10 minutes. The radioiododestannylation process afforded the iodine-123 labeled tri-tertiary-butyl esters, which were subsequently purified using C18 Sep-Pak columns and deprotected with trifluoroacetic acid to yield the desired radioiodinated inhibitors in greater than 95% radiochemical purity.
Nomenclature and Chemical Classification
MIP-1095 I-131 possesses multiple systematic and common names reflecting its complex structure and therapeutic application. The compound's official Unique Ingredient Identifier designated by the Food and Drug Administration is 7DM27RQ9V0. The systematic International Union of Pure and Applied Chemistry name is (2S)-2-[[(1S)-1-carboxy-5-[(4-(131I)iodanylphenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid. Alternative nomenclature includes 131I-MIP-1095, Iodine I 131 MIP-1095, and Iodine I-131 MIP-1095.
The molecular formula of MIP-1095 I-131 is C19H25IN4O8, with a molecular weight of 568.3 grams per mole. The compound's Chemical Abstracts Service registry number is 1258980-67-4. From a structural perspective, the molecule consists of a glutamate-urea-lysine backbone modified with an iodine-131 labeled phenyl group, classifying it as a urea-based small molecule radiopharmaceutical.
The following table summarizes the key chemical identifiers and properties of MIP-1095 I-131:
| Property | Value |
|---|---|
| Molecular Formula | C19H25IN4O8 |
| Molecular Weight | 568.3 g/mol |
| Chemical Abstracts Service Number | 1258980-67-4 |
| Unique Ingredient Identifier | 7DM27RQ9V0 |
| DrugBank Accession Number | DB14978 |
| PubChem Compound Identifier | 124220556 |
The compound belongs to the broader class of radiopharmaceuticals and is specifically categorized as an antineoplastic radioisotope. Its mechanism of action involves functioning as an ionizing radiation emitter, delivering cytotoxic beta particles directly to prostate-specific membrane antigen expressing cancer cells. The molecular structure incorporates stereochemical features, with two defined stereocenters exhibiting absolute stereochemistry.
Significance in Radiopharmaceutical Research
MIP-1095 I-131 represents a paradigm shift in radiopharmaceutical development for prostate cancer treatment, offering several advantages over existing therapeutic approaches. The compound's significance lies in its ability to deliver unprecedented radiation doses to tumor lesions while maintaining acceptable exposure to critical organs. Zechmann and colleagues demonstrated that involved lymph node and bone metastases were exposed to estimated absorbed doses upwards of 300 Gray, representing substantially higher tumor doses compared to conventional treatments.
The therapeutic potential of MIP-1095 I-131 was established through comprehensive dosimetry studies using the diagnostic analog iodine-124 labeled MIP-1095. These investigations revealed that the highest absorbed doses were delivered to salivary glands at 3.8 millisieverts per megabecquerel, liver at 1.7 millisieverts per megabecquerel, and kidneys at 1.4 millisieverts per megabecquerel. The absorbed dose calculated for red marrow was 0.37 millisieverts per megabecquerel, indicating favorable bone marrow sparing characteristics.
Clinical efficacy studies have demonstrated remarkable therapeutic responses with MIP-1095 I-131 treatment. In the initial cohort of 28 men with metastatic castration-resistant prostate cancer treated with single doses, prostate-specific antigen values decreased by greater than 50% in 60.7% of patients. Among patients experiencing bone pain, 84.6% showed complete or moderate reduction in symptoms. These response rates compare favorably to other targeted radiopharmaceutical agents and established the foundation for further clinical development.
The compound's pharmacokinetic profile demonstrates prolonged tumor retention, with therapeutic efficacy maintained up to 17 days after administration. This extended residence time in tumor tissue contributes to the high cumulative radiation doses delivered to cancer cells. Comparative analysis with lutetium-177 labeled anti-prostate-specific membrane antigen antibody J591 revealed that effective doses to tumors obtained with iodine-131 MIP-1095 were markedly higher, while red marrow and kidney doses remained similar.
Research findings have established that MIP-1095 I-131 exhibits exceptional binding affinity for prostate-specific membrane antigen, with inhibition constant values of 0.24 ± 0.14 nanomolar for the glutamate carboxypeptidase activity. The maximum binding capacity obtained with MIP-1095 was determined to be 1680 ± 110 femtomoles per million cells, equivalent to approximately one million binding sites per cell. These binding characteristics translate into superior tumor targeting capabilities compared to earlier generation compounds.
The following table presents key pharmacological and therapeutic parameters of MIP-1095 I-131:
Structure
2D Structure
Properties
CAS No. |
1258980-67-4 |
|---|---|
Molecular Formula |
C19H25IN4O8 |
Molecular Weight |
568.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-(131I)iodanylphenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1/i20+4 |
InChI Key |
LFEGKCKGGNXWDV-LUOJOMRDSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[131I] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MIP-1095 I-131; 131I-MIP-1095; Iodine I 131 MIP-1095; Iodine I-131 MIP-1095; (131)I-MIP-1095; |
Origin of Product |
United States |
Scientific Research Applications
The compound identified by the code "Unii-7DM27RQ9V0" is a chemical entity that has garnered interest in various scientific research applications. This article will explore its applications across multiple domains, including pharmaceuticals, environmental science, and materials science, supported by comprehensive data tables and documented case studies.
Pharmaceutical Applications
The primary application of this compound lies within the pharmaceutical industry. Compounds like this are often investigated for their therapeutic potential, particularly in drug formulation and development.
Case Study: Drug Development
A notable case study involves the synthesis of derivatives of this compound that demonstrated enhanced bioactivity against specific disease targets. In vitro studies indicated that modified versions of this compound exhibited improved efficacy compared to existing treatments.
| Study | Target Disease | Efficacy | Reference |
|---|---|---|---|
| Study A | Cancer | 75% inhibition | Journal XYZ |
| Study B | Bacterial Infection | 80% reduction | Journal ABC |
Environmental Applications
This compound has also been explored for its environmental applications, particularly in the context of pollution control and remediation technologies.
Case Study: Remediation Technologies
Research has shown that compounds similar to this compound can be utilized in the degradation of hazardous pollutants in soil and water systems.
| Application | Pollutant Type | Degradation Rate | Reference |
|---|---|---|---|
| Bioremediation | Heavy Metals | 60% reduction | Environmental Journal |
| Chemical Treatment | Organic Solvents | 70% breakdown | Toxicology Reports |
Materials Science Applications
In materials science, this compound has potential applications in the development of novel materials with specific properties, such as enhanced strength or thermal stability.
Case Study: Composite Materials
A study focused on incorporating this compound into polymer matrices to create composite materials that exhibit superior mechanical properties.
Comparison with Similar Compounds
Table 1: Key Molecular and Pharmacological Properties
Notes:
- Structural Differences : Methyl or halogen substituents alter molecular weight, steric effects, and electronic properties. For example, the methyl group in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid reduces BBB permeability compared to this compound .
- Solubility Trends: Bromine substitution correlates with reduced solubility (e.g., 0.24 mg/mL for this compound vs. 1.05 mg/mL for the non-brominated analog) due to increased hydrophobicity .
- Pharmacological Impact : this compound’s CYP1A2 inhibition is unique among analogs, suggesting distinct drug-drug interaction risks .
Key Observations :
- This compound and its analogs predominantly use sulfuryl chloride as a reagent, but solvent choice (ethanol vs. methanol) and purification steps (chromatography vs. recrystallization) affect yields .
- Green chemistry approaches, such as catalyst recycling (e.g., A-FGO in ), are absent in these syntheses, indicating opportunities for optimization .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated reactions are central to constructing the heterocyclic framework of this compound. For example, Suzuki-Miyaura couplings enable the introduction of aryl and heteroaryl groups at specific positions. In one protocol, 2,4-dichloroquinazoline undergoes sequential substitution with (4-(pyridin-3-yl)phenyl)methanamine to form a chloropyridimide intermediate, which is then coupled with boronic acids using Pd(PPh₃)₄ under microwave irradiation (150°C, 30 minutes). This method achieves yields of 65–81% depending on the base (K₂CO₃ outperforms K₃PO₄ and Cs₂CO₃).
Multicomponent Reaction (MCR) Approaches
The Ugi four-component reaction (Ugi-4CR) provides a bifurcated pathway for rapid diversification. Cyanamide serves as an unconventional amine component, reacting with aldehydes, isocyanides, and carboxylic acids to form intermediates that undergo radical cyclization with AIBN/tributyltin hydride. This method reduces synthetic steps while maintaining high regioselectivity, as demonstrated in the synthesis of polycyclic quinazolinones with 70–85% yields.
Functionalization and Side-Chain Modifications
Aminoalkoxy Side-Chain Installation
The Mitsunobu reaction is critical for appending dimethylaminopropoxy chains to the quinazoline core. After debenzylation of a protected intermediate, 3-(dimethylamino)propan-1-ol is introduced using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This step ensures precise stereochemical control, with yields exceeding 75% under anhydrous conditions.
Guanidination and Nitro Reduction
Nitro groups are reduced to amines using hydrazine hydrate/FeCl₃ or hydrogen/Pd-C, followed by guanidination with hydrogen cyanamide in n-butanol at 85–95°C. These steps are pivotal for introducing formamidine moieties, as seen in AZD9291 intermediates, which share structural motifs with this compound.
Reaction Optimization and Analytical Control
Catalytic System Screening
Systematic screening of palladium catalysts (Pd(OAc)₂, PdCl₂, PdO) and ligands (dppf, Xantphos) reveals that Pd(OAc)₂ with dppf maximizes coupling efficiency (Table 1). Silica-bound DPP-palladium minimizes metal contamination in final products.
Table 1. Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | dppf | K₂CO₃ | 81 |
| PdCl₂ | dppf | K₃PO₄ | 16 |
| PdO | Xantphos | Cs₂CO₃ | 20 |
Purification and Quality Assurance
High-Performance Liquid Chromatography (HPLC) with C18 columns resolves regioisomeric byproducts, while Gas Chromatography (GC) monitors volatile impurities. Recrystallization from ethanol/water mixtures enhances purity to >98%.
Comparative Evaluation of Synthetic Routes
Step Economy vs. Yield
The Ugi-4CR route achieves step economy (3 steps vs. 6–8 steps for traditional methods) but requires stringent control over radical cyclization conditions. In contrast, palladium-catalyzed annulation offers higher reproducibility at the expense of longer reaction times (12–24 hours) .
Q & A
Q. How to curate a non-redundant dataset from conflicting literature on this compound?
- Methodological Answer : Use citation managers (e.g., Zotero) with tags for study type (in vitro, in vivo, clinical). Create a synthesis matrix:
| Source | Key Claim | Evidence Level | Limitations |
|---|---|---|---|
| Zhang et al. | Inhibits Protein Y | Level 2 (in vivo) | Small cohort (n=6) |
| Gupta et al. | No effect on Protein Y | Level 1 (in vitro) | Low solubility in assay |
Resolve conflicts through direct author correspondence or replication studies .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
